methyl (3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetate

Descripción general

Descripción

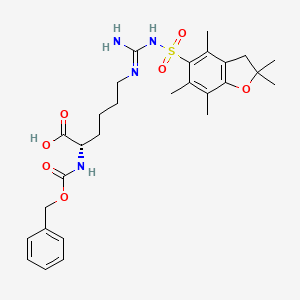

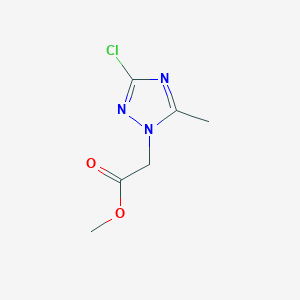

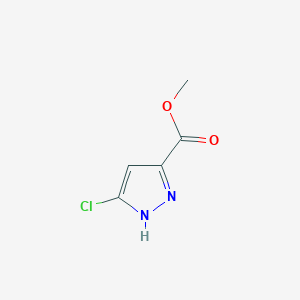

“Methyl (3-chloro-1H-1,2,4-triazol-1-yl)acetate” is a chemical compound with the empirical formula C5H6ClN3O2 and a molecular weight of 175.57 . It is a halogenated heterocycle . The compound is usually sold in a solid form .

Molecular Structure Analysis

The molecular structure of “methyl (3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetate” can be represented by the SMILES string COC(=O)Cn1cnc(Cl)n1 . This indicates that the compound contains a methyl ester group (COC=O), a 1,2,4-triazole ring (n1cncn1), and a chlorine atom attached to the triazole ring .

Physical And Chemical Properties Analysis

“Methyl (3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetate” is a solid compound . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved data .

Aplicaciones Científicas De Investigación

Drug Discovery

1,2,4-Triazoles are a significant class of compounds in pharmaceutical chemistry due to their structural similarity to the amide bond, which is a common feature in many drugs. They exhibit a range of biological activities and have been incorporated into various medicinal compounds. For instance, the triazole core is present in drugs like Rufinamide, an anticonvulsant, and Tazobactam, a β-lactam antibiotic .

Organic Synthesis

The triazole ring system serves as a versatile intermediate in organic synthesis. Its high chemical stability under both acidic and basic conditions makes it an excellent candidate for constructing more complex molecules. The “click chemistry” approach often utilizes triazoles for creating new chemical entities .

Polymer Chemistry

In polymer science, triazoles contribute to the development of novel materials with enhanced properties. Their ability to engage in hydrogen bonding and their aromatic character can be exploited to create polymers with specific mechanical and thermal characteristics .

Supramolecular Chemistry

Triazoles are known to facilitate the formation of supramolecular structures due to their ability to participate in multiple hydrogen bonding interactions. This property is useful in the design of molecular sensors, switches, and other functional supramolecular systems .

Chemical Biology

In chemical biology, triazoles can be used for bioconjugation, linking biomolecules to various probes or other molecules. This application is crucial for studying biological processes and developing diagnostic tools .

Fluorescent Imaging

The triazole moiety can be incorporated into fluorescent probes for imaging purposes. Its strong dipole moment and stability make it suitable for use in fluorescent imaging techniques, aiding in the visualization of cellular and molecular processes .

Anticancer Research

Triazole derivatives have shown potential as anticancer agents. For example, certain triazole compounds have demonstrated significant antiproliferative activity against various cancer cell lines, indicating their potential use in cancer therapy .

Antimicrobial Activity

The antimicrobial properties of triazoles, particularly against fungal pathogens, make them valuable in the development of new antifungal agents. They have been tested against strains like Candida albicans and Rhizopus oryzae, showing promising results .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that methyl (3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetate may also interact with various biological targets.

Mode of Action

It’s worth noting that related compounds, such as 1,2,3-triazoles, have been reported to exert anticancer activity by inhibiting enzymes, vascular endothelial growth factor receptor, and epidermal growth factor receptor . This suggests that methyl (3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetate might interact with its targets in a similar manner.

Biochemical Pathways

Related compounds have been shown to interact with various biological pathways . For instance, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that methyl (3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetate might also affect a broad range of biochemical pathways.

Result of Action

For instance, 1,2,3-triazoles have been reported to exert anticancer activity , suggesting that methyl (3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetate might have similar effects.

Propiedades

IUPAC Name |

methyl 2-(3-chloro-5-methyl-1,2,4-triazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O2/c1-4-8-6(7)9-10(4)3-5(11)12-2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWTUJLMCUIYSQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1CC(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetate | |

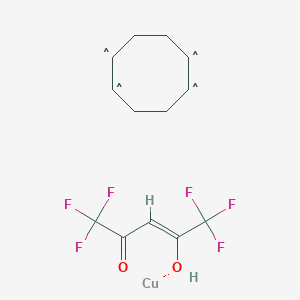

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]propanoic acid](/img/structure/B1458703.png)

![2-[2-(2-Chloro-6-fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1458707.png)